molecular formula C9H5ClFNO B6294195 5-(2-chloro-6-fluorophenyl)oxazole CAS No. 2021428-58-8

5-(2-chloro-6-fluorophenyl)oxazole

Cat. No. B6294195
CAS RN: 2021428-58-8
M. Wt: 197.59 g/mol
InChI Key: HMSXAYHVBWEMKC-UHFFFAOYSA-N
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Description

5-(2-chloro-6-fluorophenyl)oxazole, also known as CFOX, is a member of the oxazole family of heterocyclic compounds. It has a CAS Number of 2021428-58-8 and a molecular weight of 197.6 . It is a solid at room temperature .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code 1S/C9H5ClFNO/c10-6-2-1-3-7(11)9(6)8-4-12-5-13-8/h1-5H . This indicates that the molecule consists of 9 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, 1 nitrogen atom, and 1 oxygen atom .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 197.6 . The storage temperature is 2-8°C .

Scientific Research Applications

Applications in Polymer Synthesis

The oxazole derivative 4-Chloro-2,5-bis(4-fluorophenyl)oxazole has been utilized in the synthesis of novel poly(aryl ether)s. The synthesized polymers demonstrate significant thermal stability, with high molecular weight and resistance to thermal degradation up to 363 °C (Pimpha, Tantayanon, & Harris, 2004).

Optical and Electrochemical Properties in π-conjugated Polymers

Oxazole-containing π-conjugated polymers have shown unique optical and electrochemical properties. These polymers are soluble in organic solvents, photoluminescent in both solution and solid state, and exhibit electrochemical activity, suggesting their potential in electronic and optoelectronic applications (Yamamoto, Namekawa, Yamaguchi, & Koizumi, 2007).

Antiproliferative Activity

Certain oxazole derivatives have displayed significant antiproliferative activity, comparable to the control drug 5-fluorouracil. This suggests their potential use in developing new therapeutic agents for cancer treatment (Liu, Lv, Xue, Song, & Zhu, 2009).

Safety and Hazards

The safety information for 5-(2-chloro-6-fluorophenyl)oxazole indicates that it may cause skin irritation and should be handled with appropriate personal protective equipment . It is recommended to avoid breathing dust, gas, or vapors and to use only in well-ventilated areas .

Future Directions

The future directions for the study of 5-(2-chloro-6-fluorophenyl)oxazole and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry. Oxazole derivatives have been found to exhibit a wide range of biological activities, which makes them interesting targets for future research .

properties

IUPAC Name

5-(2-chloro-6-fluorophenyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClFNO/c10-6-2-1-3-7(11)9(6)8-4-12-5-13-8/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMSXAYHVBWEMKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=CN=CO2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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